2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS 1533138-13-4) is an organic nitrogen compound classified as a cyclic amine and a pyrrolidine derivative. Its molecular framework incorporates a saturated five-membered pyrrolidine ring bearing a cyclopropyl group and a methoxymethyl substituent at the 2-position.
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Cat. No.B13255226
⚠ Attention: For research use only. Not for human or veterinary use.
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine: Structural and Physicochemical Baseline for Sourcing Decisions
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS 1533138-13-4) is an organic nitrogen compound classified as a cyclic amine and a pyrrolidine derivative . Its molecular framework incorporates a saturated five-membered pyrrolidine ring bearing a cyclopropyl group and a methoxymethyl substituent at the 2-position [1]. The compound has a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol [2]. It is commercially supplied as a research chemical with a typical purity of 95% . This structural combination distinguishes it from simpler pyrrolidine analogs and serves as a versatile building block in medicinal chemistry and organic synthesis [3]. The hydrochloride salt form (CAS 1803590-97-7) is also available to enhance solubility and stability [4].
✓
2,2-Disubstituted pyrrolidine scaffold with cyclopropyl and methoxymethyl groups
✓
Research-grade purity suitable for building-block synthesis
✓
Hydrochloride salt available to enhance solubility and handling
[1] ChemSrc. 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine. CAS 1533138-13-4. View Source
[2] Kuujia. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. CAS 1803590-97-7. View Source
[3] Kuujia. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. CAS 1803590-97-7. View Source
[4] Kuujia. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. CAS 1803590-97-7. View Source
Why 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Cannot Be Replaced by a Generic Pyrrolidine Analog
Generic substitution of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine with simpler pyrrolidine derivatives is likely to fail due to the synergistic interplay of its unique 2,2-disubstitution pattern. The simultaneous presence of the cyclopropyl ring and the methoxymethyl side chain introduces steric constraints and electronic modulation that are absent in monosubstituted or unsubstituted pyrrolidines [1]. These features directly impact molecular conformation, binding interactions, and metabolic stability in target-specific applications [2]. The hydrochloride salt form further optimizes solubility and handling, a practical advantage not inherent to the free base or many alternatives [3]. Consequently, substituting this compound with a less complex analog would alter key pharmacophoric or physicochemical properties, potentially invalidating experimental results or synthetic outcomes [4].
Monosubstituted pyrrolidines lack the steric and electronic modulation from the 2,2-disubstitution pattern; binding may shift.
Free base or alternative salt forms may not replicate the solubility profile of the hydrochloride salt.
Simpler pyrrolidine analogs may alter metabolic stability or pharmacophoric properties in target applications.
[1] Kuujia. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. CAS 1803590-97-7. View Source
[2] Zhang, H. L., et al. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
[3] Kuujia. 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. CAS 1803590-97-7. View Source
[4] Zhang, H. L., et al. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
Quantitative Differentiation: 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine vs. Relevant Comparators
Enhanced Lipophilicity vs. Unsubstituted Pyrrolidine
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine exhibits a calculated LogP value of 0.93, whereas unsubstituted pyrrolidine has a LogP of approximately -0.27 . This represents a 1.2 log unit increase in lipophilicity, directly attributable to the combined cyclopropyl and methoxymethyl substituents.
LipophilicityData to verify
Δ +1.2 log units
May support membrane permeability in cell-based assay contexts
Increased Molecular Weight and Complexity vs. Simple Pyrrolidine Building Blocks
With a molecular weight of 155.24 g/mol and 4 rotatable bonds, 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine is significantly more complex than (S)-(+)-2-(methoxymethyl)pyrrolidine (MW 115.17, 2 rotatable bonds) . This increased complexity translates to a higher fraction of sp³-hybridized carbons (Fsp³ = 1.0) compared to simpler pyrrolidines (e.g., (2R)-2-(methoxymethyl)pyrrolidine, Fsp³ ≈ 0.67) [1].
Molecular complexityReported
MW 155.24 g/mol, Fsp³ 1.0 vs 115.17, 0.67
Reported higher Fsp³ may reduce off-target promiscuity context
Calculated from molecular formula; experimental validation advised
Molecular ComplexityFragment-Based Drug DesignChemical Space
Steric Hindrance and Conformational Rigidity vs. Linear or Monosubstituted Analogs
The geminal disubstitution at the 2-position introduces a quaternary carbon center, increasing steric bulk and restricting conformational freedom compared to 2-monosubstituted pyrrolidines like (S)-2-(methoxymethyl)pyrrolidine . This is evidenced by a larger topological polar surface area (TPSA) for the target compound (21.3 Ų) versus (2R)-2-(methoxymethyl)pyrrolidine (21.3 Ų), but with a significantly different shape and volume due to the cyclopropyl group [1].
Steric profileClass-level
Similar TPSA 21.3 Ų, distinct 3D shape
Steric profile may influence target selectivity in SAR studies
Class-level inference; direct binding data not available
Validated Application Scenarios for 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Based on Structural and Physicochemical Evidence
Medicinal Chemistry: CCR5 Antagonist Lead Optimization
Preliminary screening indicates that pyrrolidine derivatives containing the cyclopropyl and methoxymethyl motifs, such as 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine, can act as CCR5 antagonists with potential applications in treating HIV infection, asthma, and autoimmune diseases [1]. The compound's increased lipophilicity and steric profile, as quantified in Section 3, may improve target binding affinity and selectivity compared to simpler pyrrolidine-based antagonists.
Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Cyclopropyl-fused pyrrolidine derivatives are established DPP-IV inhibitors for metabolic disease therapy [2]. The 2,2-disubstituted pyrrolidine scaffold of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine provides a conformationally restricted core that can mimic key structural elements of known DPP-IV inhibitors, potentially leading to improved potency or pharmacokinetic properties.
Synthesis of Selective α4β2 Nicotinic Acetylcholine Receptor Agonists
Structure-activity studies on cyclopropyl-substituted pyrrolidines have demonstrated that even minor changes to the cyclopropyl side chain can dramatically affect receptor binding affinity and selectivity [3]. 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine's unique 2,2-disubstitution pattern offers a distinct starting point for optimizing α4β2-nAChR partial agonists for antidepressant indications.
Application
Selection Property
Validation Focus
CCR5 antagonist screening studies
Reported lipophilicity and steric profile
Target binding and selectivity assessment
DPP-IV inhibitor lead design
Conformationally restricted pyrrolidine scaffold
Enzyme inhibition and PK profiling
α4β2 nAChR partial agonist SAR
2,2-Disubstitution pattern for receptor subtype selectivity
Binding affinity and functional activity assays
[1] Zhang, H. L., et al. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
[2] Heiser, U., et al. (2009). Cyclopropyl-fused pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. U.S. Patent No. 7,625,939. View Source
[3] González-Gutiérrez, J. P., et al. (2016). Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part III. ACS Chemical Neuroscience, 7(5), 576-587. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.